![molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6](/img/structure/B1412344.png)
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Overview
Description
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring structure that combines pyrazole and pyrimidine rings, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have potential targets in the field of cancer therapeutics .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their functionIt is known that pyrazolo[1,5-a]pyrimidines can mimic hinge region binding interactions in kinase active sites due to their structural resemblance to the adenine ring of atp . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines, in general, have a wide range of biological and pharmacological importance . They have been found to exhibit activities such as anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal . This suggests that this compound may affect multiple biochemical pathways leading to these effects.
Pharmacokinetics
It is known that pyrazolo[1,5-a]pyrimidines, in general, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may have similar properties.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit superior cytotoxic activities against certain cancer cells . This suggests that this compound may have similar effects.
Action Environment
It is known that the synthesis of pyrazolo[1,5-a]pyrimidines, in general, can be influenced by environmental factors such as the use of deep eutectic solvents, which provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedure . This suggests that similar environmental factors may influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can bind to specific receptors on the cell surface, altering their signaling and leading to changes in cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, the compound can induce changes in gene expression that promote or inhibit cell proliferation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and thereby altering cellular processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior, such as increased or decreased proliferation, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For instance, prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling and gene expression . Additionally, the compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific cellular pathways . At higher doses, this compound can induce toxic effects, such as liver damage, renal dysfunction, and hematological abnormalities . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of essential cellular processes. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and energy production, affecting cellular function and viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethoxymethylene malononitrile in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and fluorescent probes.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: Known for its anticancer properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of applications in medicinal chemistry and materials science further highlight its uniqueness .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELLEGSADJKDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


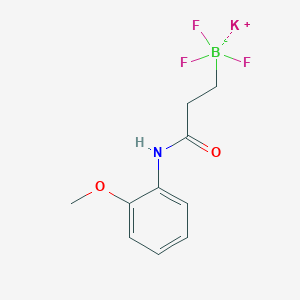

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

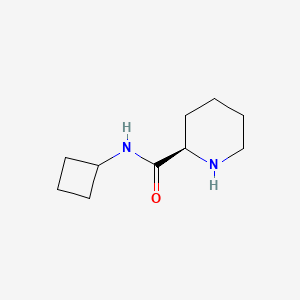
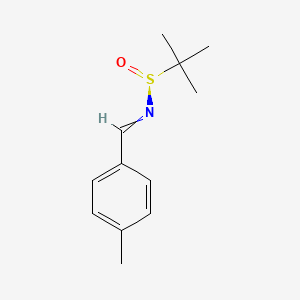
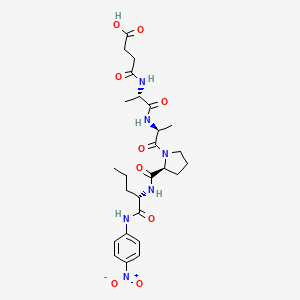
![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)
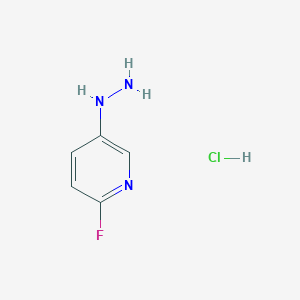
![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)
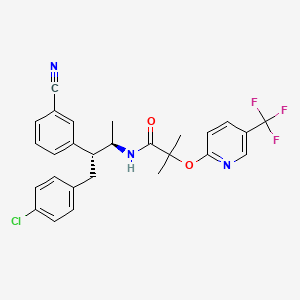
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)
